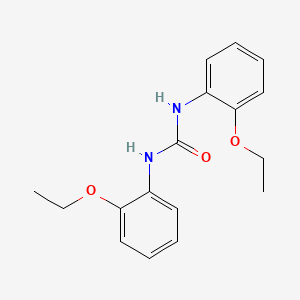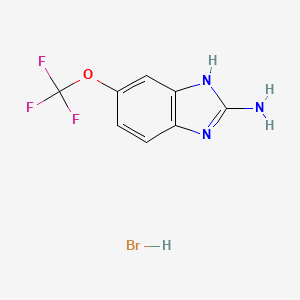
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one is an organic compound with the molecular formula C12H14O It is a ketone characterized by a cyclopropyl group attached to an ethanone moiety, which is further substituted with a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclopropyl methyl ketone and 4-methylbenzyl chloride.
Grignard Reaction: The cyclopropyl methyl ketone undergoes a Grignard reaction with 4-methylbenzyl chloride in the presence of magnesium and anhydrous ether to form the intermediate compound.
Oxidation: The intermediate compound is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), chlorinating agents (Cl2/FeCl3), and sulfonating agents (SO3/H2SO4).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Nitro, chloro, or sulfonyl derivatives of the aromatic ring.
科学的研究の応用
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the cyclopropyl and aromatic groups contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-Cyclopropyl-2-(2-methylphenyl)ethan-1-one
- 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-one
- 1-Cyclopropyl-2-(4-fluorophenyl)ethan-1-one
Uniqueness
2-Cyclopropyl-1-(4-methylphenyl)ethan-1-one is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions compared to other similar compounds. This structural variation can lead to differences in biological activity, making it a compound of interest for further research and development.
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
2-cyclopropyl-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C12H14O/c1-9-2-6-11(7-3-9)12(13)8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
InChIキー |
JBGVKJVTILEZNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)CC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13462063.png)
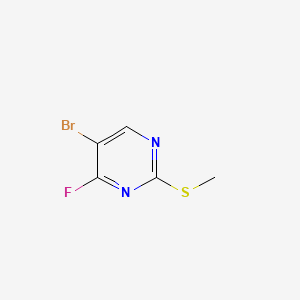

![Tert-butyl 1-carbamoyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13462085.png)
![Tert-butyl N-[2-(methoxymethoxy)ethyl]carbamate](/img/structure/B13462086.png)
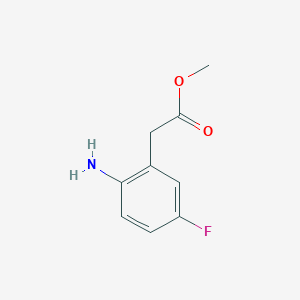
![exo-3-Mercapto-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid tert-butyl ester](/img/structure/B13462098.png)
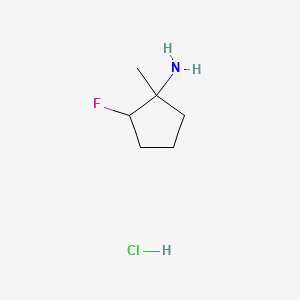

![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13462129.png)

![[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid](/img/structure/B13462137.png)
